molecular formula C21H26N2O4S B14959640 4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B14959640
M. Wt: 402.5 g/mol
InChI Key: WYCXEAHISRLFTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide typically involves the following steps :

    Formation of the Phenoxy Group: The phenoxy group is introduced by reacting phenol with an appropriate halogenated butanamide derivative under basic conditions.

    Introduction of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group is introduced by reacting piperidine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the phenoxy-substituted butanamide with the piperidin-1-ylsulfonyl-substituted phenyl group under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidin-1-ylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets . The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms and cancer cells. This inhibition leads to cell cycle arrest and apoptosis in target cells .

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4-phenoxy-N-(4-piperidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C21H26N2O4S/c24-21(10-7-17-27-19-8-3-1-4-9-19)22-18-11-13-20(14-12-18)28(25,26)23-15-5-2-6-16-23/h1,3-4,8-9,11-14H,2,5-7,10,15-17H2,(H,22,24)

InChI Key

WYCXEAHISRLFTG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3

Origin of Product

United States

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